molecular formula C21H27N5O2 B2910285 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide CAS No. 896678-03-8

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide

カタログ番号: B2910285
CAS番号: 896678-03-8
分子量: 381.48
InChIキー: BEDSMPAANPYKIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold widely explored in medicinal chemistry for its kinase inhibitory and antiproliferative properties . Key structural elements include:

  • 1-tert-butyl group: Enhances metabolic stability by reducing oxidative degradation .
  • Acetamide linker: Facilitates hydrogen bonding with target proteins .
  • 4-butylphenyl substituent: A hydrophobic moiety that may improve membrane permeability and target affinity .

特性

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-6-7-15-8-10-16(11-9-15)24-18(27)13-25-14-22-19-17(20(25)28)12-23-26(19)21(2,3)4/h8-12,14H,5-7,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSMPAANPYKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the condensation of hydrazine derivatives with pyrimidine-4,6-dione under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the pyrazolo[3,4-d]pyrimidine core with 4-butylphenylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

化学反応の分析

Types of Reactions

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

作用機序

The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Features References
Target Compound 1-tert-butyl, N-(4-butylphenyl)acetamide ~421 (estimated) Assumed kinase inhibition High lipophilicity (logP ~3.5), tert-butyl for metabolic stability
(E)-5a (Hydrazide derivative) N’-(4-(dimethylamino)benzylidene) Not reported Antiproliferative (IC50: µM) Hydrazide backbone; dimethylamino group enhances solubility
(E)-5b N’-(4-methoxybenzylidene) Not reported Antiproliferative Methoxy group improves electron donation and binding
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 4-fluorophenyl, 3-methylpyrazole ~452 (estimated) Not specified Fluorine enhances bioavailability; methylpyrazole optimizes steric effects
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide 4-bromo-2-fluorophenyl 729.58 (CAS: 729582-44-9) Anticancer (inferred) Halogens improve target binding; higher molecular weight impacts ADME
2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide Biphenyl group 421.4 Kinase inhibition (predicted) Biphenyl enhances hydrophobic interactions with target proteins
N-{1-tert-butyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide 2,4-dimethoxybenzamide 371.4 Not specified Methoxy groups balance solubility and lipophilicity

Structure-Activity Relationship (SAR) Trends

Core Modifications: The pyrazolo[3,4-d]pyrimidinone core is critical for binding to ATP pockets in kinases . Substitutions at position 1 (e.g., tert-butyl in the target compound vs. phenyl in others) influence selectivity and metabolic stability .

Acetamide Linker :

  • The acetamide group is conserved across analogues, enabling hydrogen bonding with kinase hinge regions . Modifications to the N-substituent (e.g., 4-butylphenyl vs. biphenyl in ) adjust steric bulk and hydrophobicity.

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance binding affinity but may reduce solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5a
Molecular Weight ~421 ~450 ~452 729.58
Calculated logP (XLogP3) ~3.5 ~2.8 ~3.2 ~4.1
Solubility (Predicted) Low Moderate Moderate Poor
Metabolic Stability High (tert-butyl) Moderate Moderate Low (bromine)

生物活性

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a tert-butyl substituent and an acetamide moiety. Its molecular formula is C18H22N4OC_{18}H_{22}N_4O, and it has a molecular weight of approximately 318.40 g/mol.

The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents substrate interaction and inhibits cell cycle progression. This mechanism is crucial for its potential application in cancer therapy.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are implicated in inflammatory processes.
  • Neuroprotective Properties : Certain compounds have been studied for their ability to protect neuronal cells from oxidative stress.

Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity against various cancer cell lines. The compound was found to have an IC50 value in the low micromolar range against breast cancer cells, indicating significant efficacy in inhibiting cell growth .

Anti-inflammatory Activity

In another study focusing on COX inhibition, derivatives similar to the compound were evaluated for their anti-inflammatory properties. The results indicated that the compounds exhibited moderate to strong inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM. This suggests potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (μM)References
AnticancerCDK Inhibition<10
Anti-inflammatoryCOX-II Inhibition0.52 - 22.25
NeuroprotectionOxidative Stress InhibitionNot specified

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。